molecular formula C18H24N2O3S B2971786 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 868215-66-1

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2971786
CAS No.: 868215-66-1
M. Wt: 348.46
InChI Key: QLIGHIWRMFDCBJ-UHFFFAOYSA-N
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Description

2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a thiomorpholine-3,5-dione core, a scaffold known to possess significant biological activity. Researchers are exploring this and related structures as potential inhibitors for various enzymes. Compounds with thiomorpholine-dione and acetamide groups have been investigated for their chemotherapeutic potential, including as inhibitors of carbonic anhydrase isozymes, which are attractive targets in anticancer therapy . The structural components of this molecule suggest it may also be valuable in the synthesis of more complex derivatives for probing biological pathways or developing novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-14-17(22)20(18(23)15(6-2)24-14)10-16(21)19-13-9-7-8-11(3)12(13)4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIGHIWRMFDCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule featuring a thiomorpholine ring and an acetamide group. Its unique structural characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 348.46 g/mol
  • Structural Features : The compound contains two ethyl groups and a substituted phenyl moiety, which may enhance its solubility and bioactivity compared to similar compounds.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiomorpholine rings are often associated with antimicrobial properties.
  • Enzyme Inhibition : Similar acetamide structures have shown moderate enzyme inhibition, suggesting potential therapeutic applications.
  • Anticancer Properties : Some analogs have demonstrated anticancer effects, warranting further exploration of this compound's potential in oncology.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide :

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)acetamideSimilar acetamide structureModerate enzyme inhibition
2-(3-methoxyphenyl)-N-acetylthiomorpholineContains a thiomorpholine ringAntimicrobial activity
2-(4-chlorophenyl)-N-acetylthiomorpholineChlorine substitution instead of ethylAnticancer properties

Understanding the mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide exerts its biological effects is crucial. Interaction studies involving molecular docking and binding affinity assessments can provide insights into its pharmacodynamics. These studies typically focus on:

  • Target Identification : Identifying specific enzymes or receptors that the compound interacts with.
  • Binding Studies : Assessing how well the compound binds to its targets compared to known inhibitors or agonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

The compound shares structural motifs with several acetamide derivatives, including:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use/Activity Reference
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide Thiomorpholin-3,5-dione, 2,3-dimethylphenyl Not reported Unknown (likely research use)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide, methoxymethyl, diethylphenyl 269.76 Herbicide (pre-emergent)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl 234.33 Pharmaceutical intermediate
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one, acetyl, isopropylphenyl 347.4 (M+H) Synthetic intermediate

Key Observations :

  • Thiomorpholinone vs. Morpholinone: The sulfur atom in the thiomorpholinone core (target compound) may confer distinct redox properties compared to oxygen-containing morpholinones (e.g., compound from ). This could influence metabolic stability or target binding.
  • Substituent Effects: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in alachlor or the 4-isopropylphenyl group in morpholinone derivatives . Steric and electronic differences here may modulate receptor affinity or selectivity.
Pharmacological and Agrochemical Context
  • Alachlor (): A well-documented herbicide targeting very-long-chain fatty acid synthesis in plants. Its chloroacetamide group is critical for activity, a feature absent in the target compound .
  • Diethylaminoacetamide (): Listed in a reagent catalog, this compound’s diethylamino group may enhance solubility or serve as a protonatable moiety in drug design, contrasting with the thiomorpholinone’s rigid diketone system .
  • Morpholinone Derivatives (): Synthesized for structure-activity relationship (SAR) studies, these compounds highlight the importance of the oxomorpholinone ring in modulating pharmacokinetic properties. The target compound’s thiomorpholinone variant could offer improved lipophilicity or resistance to enzymatic degradation .

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